2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
CAS No.: 6175-32-2
Cat. No.: VC11436975
Molecular Formula: C21H16Cl2N4O2
Molecular Weight: 427.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6175-32-2 |
|---|---|
| Molecular Formula | C21H16Cl2N4O2 |
| Molecular Weight | 427.3 g/mol |
| IUPAC Name | 2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide |
| Standard InChI | InChI=1S/C21H16Cl2N4O2/c1-12-9-19-20(26-27(25-19)14-4-6-15(29-2)7-5-14)11-18(12)24-21(28)16-10-13(22)3-8-17(16)23/h3-11H,1-2H3,(H,24,28) |
| Standard InChI Key | DGJXOESJKWIIPL-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)OC |
Introduction
2,5-Dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound with a molecular formula of CHClNO and a molecular weight of 427.2833 g/mol . This compound belongs to the benzotriazole class, which is known for its diverse biological activities, including antimicrobial and antifungal properties .
Synthesis and Preparation
While specific synthesis details for 2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide are not readily available, benzotriazole derivatives are often synthesized through reactions involving diazonium salts or other coupling methods . The synthesis typically involves the formation of the benzotriazole core followed by attachment of the benzamide and methoxyphenyl groups.
Biological Activities
Benzotriazole derivatives have been studied for their biological activities, including antibacterial, antifungal, and antiprotozoal properties . Although specific biological activity data for 2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide are not available, related compounds have shown promising results in these areas. For example, some benzotriazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Safety and Hazard Information
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume